2-Chloro-5-fluoro-4-thiocyanopyrimidine
Overview
Description
2-Chloro-5-fluoro-4-thiocyanopyrimidine is a heterocyclic organic compound with the molecular formula C5HClFN3S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-thiocyanopyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with thiocyanate salts under specific conditions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the thiocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-4-thiocyanopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can be oxidized to form sulfonyl derivatives or reduced to thiol derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while oxidation of the thiocyanate group would produce a sulfonyl derivative.
Scientific Research Applications
2-Chloro-5-fluoro-4-thiocyanopyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-fluoro-4-thiocyanopyrimidine exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The thiocyanate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2-Chloro-4-thiocyanopyrimidine: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
5-Fluoro-4-thiocyanopyrimidine: Lacks the chlorine atom, which can influence its substitution reactions.
Uniqueness: 2-Chloro-5-fluoro-4-thiocyanopyrimidine is unique due to the presence of both chlorine and fluorine atoms along with the thiocyanate group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and biological studies .
Properties
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERDQDFDHRQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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